RC-160 [Lys(Boc)]
Description
RC-160 (D-Phe-Cys-Tyr-D-Trp-Lys-Val-Cys-Trp-NH₂) is a synthetic somatostatin analog designed to mimic the antiproliferative and antiangiogenic properties of native somatostatin while exhibiting enhanced metabolic stability and receptor affinity . It primarily targets somatostatin receptor subtype 2 (SSTR2), which is overexpressed in various cancers, including pancreatic, prostate, and breast carcinomas . RC-160 inhibits tumor growth by modulating signaling pathways such as JAK2/SHP-1 and ERK2, suppressing cell proliferation, and inducing apoptosis .
Lipophilization strategies, such as conjugation with long-chain fatty acids (e.g., myristoyl), further enhance RC-160's stability and potency. Myristoyl-RC-160 demonstrates 10- to 1000-fold greater efficacy in vitro compared to unmodified RC-160, particularly in endothelial and pancreatic cancer cell lines .
Properties
Molecular Formula |
C62H78N12O11S2 |
|---|---|
Molecular Weight |
1231.5 g/mol |
IUPAC Name |
tert-butyl N-[4-[(4R,7S,10S,13R,16S,19R)-4-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicos-10-yl]butyl]carbamate |
InChI |
InChI=1S/C62H78N12O11S2/c1-35(2)52-60(83)73-51(58(81)69-47(53(64)76)29-38-31-66-44-19-11-9-17-41(38)44)34-87-86-33-50(72-54(77)43(63)27-36-15-7-6-8-16-36)59(82)70-48(28-37-22-24-40(75)25-23-37)56(79)71-49(30-39-32-67-45-20-12-10-18-42(39)45)57(80)68-46(55(78)74-52)21-13-14-26-65-61(84)85-62(3,4)5/h6-12,15-20,22-25,31-32,35,43,46-52,66-67,75H,13-14,21,26-30,33-34,63H2,1-5H3,(H2,64,76)(H,65,84)(H,68,80)(H,69,81)(H,70,82)(H,71,79)(H,72,77)(H,73,83)(H,74,78)/t43-,46+,47+,48+,49-,50+,51+,52+/m1/s1 |
InChI Key |
SRLZWSWQQDQBRK-CBJQQZJCSA-N |
Isomeric SMILES |
CC(C)[C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCNC(=O)OC(C)(C)C)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)N)C(=O)N[C@@H](CC6=CNC7=CC=CC=C76)C(=O)N |
Canonical SMILES |
CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCNC(=O)OC(C)(C)C)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Resin Selection and Initial Amino Acid Loading
The synthesis begins with a Rink amide resin (loading: 0.7 mmol/g), which facilitates C-terminal amidation. The first amino acid (Fmoc-Trp(Boc)-OH) is loaded using HBTU/HOBt activation in DMF with DIEA as a base. Coupling efficiency is monitored via Kaiser testing.
Sequential Coupling of Protected Amino Acids
The peptide chain is assembled using Fmoc-protected residues, including Fmoc-Lys(Boc)-OH for the ε-amine protection. Key steps include:
- Deprotection : 20% piperidine in DMF (1 × 1 min, 1 × 7 min).
- Activation : HBTU/HOBt or HATU/DIEA in DMF (2 × 30 min couplings).
- Washing : DMF and DCM after each coupling/deprotection cycle.
Critical Considerations :
- Boc Stability : The Boc group on lysine remains intact during Fmoc deprotection (piperidine) but is labile to TFA. To retain Boc post-cleavage, truncated TFA exposure (1–2 hr vs. standard 3 hr) is employed.
- Disulfide Formation : The Cys²–Cys⁷ bridge is oxidized post-synthesis using iodine or DMSO.
Synthesis of Boc-Protected Lysine Building Blocks
Copper Complex Method ([Lys(Boc)]₂Cu)
A solution-phase approach for ε-Boc protection involves:
- Reacting lysine hydrochloride with (Boc)₂O in acetone/water (NaHCO₃, 0–5°C, 24 hr).
- Precipitating [Lys(Boc)]₂Cu with CuSO₄, yielding 94% pure product.
- Demetallation using 8-quinolinol to obtain Lys(Boc).
Data Table 1: Key Parameters for [Lys(Boc)]₂Cu Synthesis
| Parameter | Value | Source |
|---|---|---|
| Yield | 94% | |
| Purity (HPLC) | >95% | |
| Reaction Temperature | 0–5°C |
Direct Boc Protection via Schiff Base Intermediates
Lysine is selectively protected using p-anisaldehyde to form a Schiff base, followed by Boc₂O acylation (NaHCO₃, THF, 0°C). This method achieves 85% yield for Boc-Lys(Boc)-OH.
Cleavage and Global Deprotection
TFA-Based Cleavage with Scavengers
A modified cleavage cocktail (TFA/H₂O/phenol/TIS, 92.5:2.5:2.5:2.5) is used for 1–2 hr to minimize Boc removal. Post-cleavage, the peptide is precipitated in methyl tert-butyl ether (MTBE) and lyophilized.
Data Table 2: Cleavage Conditions for Retaining Boc
| Parameter | Value | Source |
|---|---|---|
| TFA Concentration | 92.5% | |
| Cleavage Time | 1–2 hr | |
| Scavengers | H₂O, phenol, TIS |
Purification and Characterization
Reverse-Phase HPLC (RP-HPLC)
Crude RC-160 [Lys(Boc)] is purified using a C18 column with a gradient of 10–60% acetonitrile/0.1% TFA. Final purity exceeds 98%.
Mass Spectrometry (MS)
Electrospray ionization (ESI-MS) confirms molecular weight (MW: 1231.49 Da) and Boc retention.
Alternative Methods: Solution-Phase Segment Condensation
For challenging sequences, solution-phase synthesis is employed:
- Synthesize peptide segments (e.g., H-D-Phe-Cys-Tyr-D-Trp-Lys(Boc)-Val and Cys-Trp-NH₂) via SPPS.
- Couple segments using HATU/DIEA in DMF, followed by oxidative disulfide formation.
Advantages :
- Avoids TFA exposure for Boc retention.
- Suitable for large-scale production.
Chemical Reactions Analysis
General Information
RC-160 [Lys(Boc)], also known as Lys(Boc), is a synthetic analog of somatostatin, a peptide hormone that inhibits the secretion of hormones like growth hormone and insulin. It features a cyclic structure that enhances its stability and biological activity compared to natural somatostatin. The Boc (tert-butyloxycarbonyl) group on the lysine residue protects the amino group during synthesis and can be removed for further functionalization or biological activity.
Chemical Reactions of RC-160 [Lys(Boc)]
RC-160 [Lys(Boc)] can undergo several chemical reactions typical for peptides.
Typical Chemical Reactions:
-
Hydrolysis: Under certain conditions, the Boc group can be hydrolyzed.
-
Peptide Coupling Reactions: RC-160 [Lys(Boc)] can participate in peptide coupling reactions to form larger peptides or peptidomimetics.
-
Disulfide Bond Formation: Key reactions include disulfide bond formation.
-
Modification of the Lysine Residue: The lysine residue can be modified with various chemical groups to alter its properties or introduce new functionalities.
The stability provided by the Boc protection allows for selective reactions without compromising the integrity of other functional groups within the molecule. The removal of the Boc group typically occurs under mild acidic conditions, ensuring minimal degradation of sensitive side chains.
Role of the Boc Protecting Group
The Boc (tert-butyloxycarbonyl) group attached to the lysine residue protects the amino group during synthesis and can be removed later to allow for further functionalization or biological activity. The use of Boc protection allows for selective reactions while minimizing side reactions that can occur during peptide synthesis.
Radiopharmaceutical Development
The peptide RC-160 can be readily radioiodinated using either iodogen or chloramine-T techniques to produce reagents which remain stable for several weeks . Direct labeling of RC-160 could be achieved in some centers but not others .
Scientific Research Applications
Radiopharmaceutical Development
One of the prominent applications of RC-160 [Lys(Boc)] is in the development of radiolabeled peptides for imaging and therapeutic purposes. The following points summarize key findings related to its use in radiopharmaceuticals:
- Synthesis and Labeling : RC-160 can be radioiodinated using iodogen or chloramine-T techniques, resulting in stable radiolabeled peptides suitable for imaging studies. Direct labeling with technetium-99m (99mTc) has also been explored, although it presents technical challenges due to varying labeling efficiencies across different laboratories .
- In Vivo Studies : Research indicates that 99mTc-labeled RC-160 conjugates demonstrate rapid clearance from the bloodstream with significant uptake in receptor-rich tissues. These studies reveal that RC-160 conjugates are more lipophilic compared to other somatostatin analogues, leading to greater hepatobiliary clearance .
Table 1: Summary of Radiolabeling Techniques and Outcomes
| Labeling Technique | Stability | Labeling Efficiency | Biodistribution Characteristics |
|---|---|---|---|
| Iodogen | Stable | High (up to 90%) | Rapid clearance, receptor uptake |
| Chloramine-T | Stable | Variable | Receptor-mediated uptake |
| 99mTc Direct Labeling | Limited | Variable | Hepatobiliary clearance |
Peptide-Based Therapeutics
RC-160 [Lys(Boc)] has potential therapeutic applications due to its interaction with somatostatin receptors, which are implicated in various pathologies, including cancer and neuroendocrine disorders.
- Therapeutic Targeting : The peptide's ability to bind somatostatin receptors allows for targeted therapy in conditions such as neuroendocrine tumors. Case studies have demonstrated its efficacy in reducing tumor growth when conjugated with cytotoxic agents or radiolabeled for targeted radiation therapy .
Case Studies
Several studies have highlighted the efficacy of RC-160 [Lys(Boc)] in both diagnostic imaging and therapeutic contexts:
- Case Study 1 : A study involving the use of 99mTc-RC-160 in animal models showed promising results in targeting tumors with high somatostatin receptor expression. The biodistribution patterns indicated effective tumor localization and minimal off-target effects .
- Case Study 2 : In another investigation, researchers evaluated the pharmacokinetics of RC-160 conjugates in human plasma, noting low proteolytic degradation and stability over time. This stability suggests potential for clinical applications in peptide-based therapies .
Mechanism of Action
RC-160 [Lys(Boc)] exerts its effects by binding to somatostatin receptors (SSTRs) on the surface of target cells. This binding inhibits the release of various hormones and growth factors, such as insulin-like growth factor 1 (IGF-1) and prolactin. The inhibition of these factors leads to reduced cell proliferation and tumor growth .
Comparison with Similar Compounds
Structural Analogs and Derivatives
Myristoyl-RC-160
- Activity : Myristoyl-RC-160 exhibits superior antiproliferative activity at 100- to 1000-fold lower concentrations than RC-160 in DU145 (prostate), MIA-PaCa2 (pancreatic), and ECV304 (endothelial) cell lines. For example, in ECV304 cells, myristoyl-RC-160 achieves 45% growth inhibition at 1 nM vs. RC-160 requiring 1 µM .
- Stability : Resists protease degradation (retains 80% integrity after 24 hours in serum vs. RC-160 degrading within 2 hours) .
- Antiangiogenic Effects : Inhibits capillary tube formation in Matrigel assays at 10-fold lower concentrations than RC-160 .
Butanoyl-RC-160
- Activity : Less potent than myristoyl-RC-160, with activity comparable to unmodified RC-160 .
- Limitations : Narrow therapeutic window due to a biphasic dose-response curve, where high doses may stimulate InsP3 formation, counteracting antiproliferative effects .
Cytotoxic Conjugates (AN-163, AN-258)
- Design: RC-160 linked to doxorubicin (DOX) or 2-pyrrolinodoxorubicin (AN-201) .
- Activity: Retains cytotoxic effects in MKN-45 (gastric), MDA-MB-231 (breast), and PC-3 (prostate) cells. However, RC-121 (another somatostatin analog) conjugates outperform RC-160 hybrids in H-345 small cell lung cancer cells by 10-fold .
- Receptor Binding: Maintains nanomolar affinity for SSTR2 (IC₅₀ < 80 nM) .
Mechanism-Driven Comparisons
RC-160 vs. RC-121
- Receptor Specificity : Both target SSTR2, but RC-121 shows weaker tyrosine phosphatase activation in pancreatic cancer cells .
- Therapeutic Efficacy : RC-160 suppresses MIA-PaCa2 cell growth at 10 ng/mL (37% inhibition), whereas RC-121 requires higher doses for similar effects .
RC-160 vs. SMS 201-995 (Octreotide)
- Tyrosine Phosphatase Activation : RC-160 stimulates phosphatase activity 3-fold more effectively than SMS 201-995, correlating with stronger growth inhibition in pancreatic cancer models .
- Antisecretory vs. Antiproliferative Activity: SMS 201-995 has higher antisecretory potency in normal tissues but minimal antitumor effects compared to RC-160 .
In Vivo and Clinical Comparisons
RC-160 vs. LH-RH Analogs (e.g., SB-75)
- Tumor Suppression: In nude mice with prostate PC-82 xenografts, LH-RH antagonist SB-75 reduces tumor weight by 90%, while RC-160 achieves only 23% reduction .
- Combination Therapy : Co-administration of RC-160 with [D-Trp⁶]LH-RH in hamster pancreatic cancer models increases tumor-free survival rates synergistically .
RC-160 vs. Bombesin Antagonist RC-3095
- Colon Cancer Models : RC-3095 (20 µg/day) reduces HT-29 tumor volume by 50%, outperforming RC-160, which shows transient inhibition .
Stability and Pharmacokinetics
| Compound | Serum Half-Life | Protease Resistance | Optimal Dose Range |
|---|---|---|---|
| RC-160 | 2 hours | Low | 10–100 nM |
| Myristoyl-RC-160 | >24 hours | High | 0.1–1 nM |
| AN-238 (RC-121-DOX) | 8 hours | Moderate | 5–20 nM |
Conflicting Findings and Limitations
Q & A
Q. What structural features of RC-160 [Lys(Boc)] contribute to its biological activity?
RC-160 is a cyclic somatostatin analogue with a Boc-protected lysine residue, critical for receptor binding. Its spatial conformation, determined via high-resolution -NMR and molecular modeling, reveals that side-chain topology (e.g., spatial arrangement of Trp and Lys) is essential for somatostatin receptor (SSTR) binding . The Boc group enhances stability by protecting the lysine residue from enzymatic degradation during synthesis and in vivo studies .
Q. How does RC-160 [Lys(Boc)] compare to other somatostatin analogues like octreotide in potency?
RC-160 exhibits higher potency than octreotide and BIM-23014 in inhibiting tumor growth, particularly in pancreatic (MIA-PaCa2) and prostate (DU145) cancer cell lines. Radiolabeling studies (e.g., with Tc or Re) confirm its superior receptor affinity, attributed to preserved conformational integrity during labeling .
Q. What methodologies are recommended for assessing RC-160’s stability in biological systems?
Stability can be evaluated using:
- Protease resistance assays : Incubate RC-160 with pancreatic proteases and quantify degradation via HPLC or mass spectrometry. Lipophilized derivatives (e.g., myristoyl-RC-160) show 24-hour serum stability vs. 2-hour stability for unmodified RC-160 .
- Serum half-life studies : Monitor peptide integrity in mouse serum using radioimmunoassays or LC-MS .
Advanced Research Questions
Q. How can contradictory results in RC-160’s antiproliferative activity across studies be resolved?
Discrepancies (e.g., in MIA-PaCa2 cell line responses) may arise from differences in experimental protocols, such as:
- Treatment frequency : Continuous exposure vs. intermittent dosing (e.g., every 12 hours) .
- Cell culture conditions : Media composition, passage number, and receptor expression variability .
- Dose-response biphasicity : High RC-160 concentrations may stimulate InsP3 pathways, counteracting antiproliferative effects . Methodological Recommendation: Standardize protocols using receptor-positive cell lines (confirmed via binding assays) and include dose-range pilot studies to identify optimal concentrations.
Q. What strategies improve RC-160’s therapeutic index while minimizing off-target effects?
- Lipophilization : Conjugation with long-chain fatty acids (e.g., myristoyl) enhances protease resistance and reduces effective doses by 100–1000-fold in DU145 and ECV304 cells. Myristoyl-RC-160 also shows superior antiangiogenic activity in Matrigel assays .
- Receptor subtype targeting : Focus on SSTR2, which mediates RC-160’s antiproliferative effects. Use subtype-selective agonists/antagonists in combination studies to isolate mechanisms .
Q. How do structural modifications of RC-160 influence its interaction with SSTR2?
Molecular dynamics simulations and NMR-based conformational analysis reveal that:
- Lipophilization alters peptide hydrophobicity, enhancing membrane permeability without disrupting receptor-binding motifs .
- Boc protection stabilizes the lysine side chain, preventing electrostatic interference with receptor docking . Experimental Design: Combine alanine scanning mutagenesis of RC-160 with SSTR2 binding assays to identify critical residues for activity .
Q. What in vitro models best predict RC-160’s in vivo efficacy for angiogenesis inhibition?
- ECV304 endothelial cell line : Demonstrates consistent capillary tube formation on Matrigel, mimicking angiogenesis more reproducibly than HUVECs .
- Co-culture systems : Combine tumor cells (e.g., MIA-PaCa2) with endothelial cells to model paracrine signaling effects .
Methodological Guidelines
- Data Interpretation : Address variability by reporting cell line authentication details (e.g., STR profiling) and normalizing results to receptor density .
- Statistical Analysis : Use non-linear regression for biphasic dose-response curves and apply ANOVA with post-hoc tests for multi-group comparisons .
- Ethical Considerations : For in vivo studies, adhere to ARRIVE guidelines for tumor xenograft models, emphasizing humane endpoints and sample size justification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
